7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
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Overview
Description
7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine: is a heterocyclic compound that belongs to the class of pyrrolopyrazines. This compound is characterized by its fused ring structure, which includes a pyrazine ring fused to a pyrrole ring. The presence of a methyl group at the 7th position adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-(1-methyl-2-pyrrolyl)ethylamine with glyoxal in the presence of an acid catalyst can lead to the formation of the desired compound. The reaction typically requires controlled temperature and pH conditions to ensure the proper formation of the fused ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The use of high-throughput screening and optimization techniques can help in scaling up the production process while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: The parent compound without the methyl group at the 7th position.
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine: A similar compound with fewer hydrogen atoms in the fused ring structure.
7-Ethyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine: A compound with an ethyl group instead of a methyl group at the 7th position.
Uniqueness
The presence of the methyl group at the 7th position in 7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine imparts unique chemical properties, such as altered reactivity and binding affinity, compared to its analogs
Properties
IUPAC Name |
7-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-7-4-8-5-9-2-3-10(8)6-7/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUUMULMGOWYFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CNCCN2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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